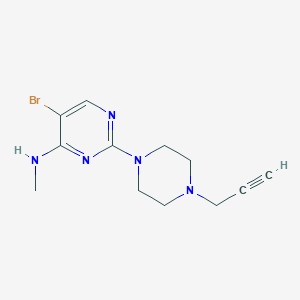

5-Bromo-N-methyl-2-(4-prop-2-ynylpiperazin-1-yl)pyrimidin-4-amine

描述

属性

IUPAC Name |

5-bromo-N-methyl-2-(4-prop-2-ynylpiperazin-1-yl)pyrimidin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrN5/c1-3-4-17-5-7-18(8-6-17)12-15-9-10(13)11(14-2)16-12/h1,9H,4-8H2,2H3,(H,14,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXGCWEBSFLFGRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC(=NC=C1Br)N2CCN(CC2)CC#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrN5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-N-methyl-2-(4-prop-2-ynylpiperazin-1-yl)pyrimidin-4-amine typically involves multiple steps:

Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate precursors such as 2-aminopyrimidine and a brominating agent like N-bromosuccinimide (NBS) to introduce the bromine atom at the 5-position.

N-Methylation:

Piperazine Derivatization: The piperazine moiety is introduced through a nucleophilic substitution reaction, where 4-prop-2-ynylpiperazine reacts with the pyrimidine intermediate under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.

化学反应分析

Types of Reactions

Substitution Reactions: The bromine atom at the 5-position can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the prop-2-ynyl group, which can be oxidized to form corresponding alcohols or acids.

Cyclization Reactions: The presence of the piperazine ring allows for potential cyclization reactions under appropriate conditions, leading to the formation of fused ring systems.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) can be used under mild conditions.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Cyclization: Catalysts such as palladium on carbon (Pd/C) or copper(I) iodide (CuI) can facilitate cyclization reactions.

Major Products

Substituted Pyrimidines: Various substituted pyrimidines can be obtained depending on the nucleophile used in substitution reactions.

Alcohols and Acids: Oxidation of the prop-2-ynyl group yields corresponding alcohols and acids.

Fused Ring Systems: Cyclization reactions can produce complex fused ring systems with potential biological activity.

科学研究应用

Chemistry

In chemistry, 5-Bromo-N-methyl-2-(4-prop-2-ynylpiperazin-1-yl)pyrimidin-4-amine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its structural features are explored for interactions with biological targets, such as enzymes and receptors, which could lead to the development of new therapeutic agents.

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic effects. The presence of the piperazine ring and the prop-2-ynyl group suggests possible activity against neurological disorders, as these moieties are common in many psychoactive drugs.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its unique structure allows for the creation of polymers and other materials with specific properties, such as enhanced thermal stability or conductivity.

作用机制

The mechanism of action of 5-Bromo-N-methyl-2-(4-prop-2-ynylpiperazin-1-yl)pyrimidin-4-amine involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the prop-2-ynyl group can form specific interactions with active sites, leading to inhibition or activation of the target. The piperazine ring may enhance binding affinity through additional hydrogen bonding or hydrophobic interactions.

相似化合物的比较

Comparison with Similar Compounds

The compound’s structural and functional similarities to other pyrimidine derivatives are critical for understanding its pharmacological and physicochemical profile. Below is a systematic comparison:

Structural Analogues and Similarity Scores

Key structural analogues, identified via Tanimoto-based clustering or synthetic pathways, include:

Physicochemical Properties

- Molecular Weight : The target compound (MW ≈ 323.2 g/mol) is heavier than simpler analogues like 5-Bromo-2-chloro-N-methylpyrimidin-4-amine (MW 222.47 g/mol) due to the propargylpiperazine group .

- Solubility : The piperazine moiety likely enhances water solubility compared to halogenated or aryl-substituted derivatives (e.g., 5-Bromo-2-chloro-N-(4-fluorophenyl)pyrimidin-4-amine, MW 302.53 g/mol) .

- Reactivity : Bromine at position 5 enables cross-coupling reactions (e.g., Suzuki-Miyaura), whereas methylthio or chloro groups at position 2 favor nucleophilic substitutions .

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Pharmacological Potential

生物活性

Chemical Structure and Properties

5-Bromo-N-methyl-2-(4-prop-2-ynylpiperazin-1-yl)pyrimidin-4-amine can be described structurally as follows:

- Molecular Formula : CHBrN

- Molecular Weight : 314.21 g/mol

- Key Functional Groups :

- Bromine atom at position 5 of the pyrimidine ring

- N-methyl group

- Piperazine ring with a propynyl substituent

This structural configuration is crucial for its interaction with biological targets.

The biological activity of this compound primarily involves its interaction with various protein targets, often through inhibition or modulation of enzymatic pathways. The following are key mechanisms observed in studies:

- Inhibition of Kinases : The compound has shown potential in inhibiting certain kinases involved in cancer pathways, which may lead to reduced tumor growth.

- Modulation of Neurotransmitter Systems : Its piperazine moiety suggests possible interactions with neurotransmitter receptors, particularly those related to serotonin and dopamine pathways, which could influence mood and cognition.

Structure-Activity Relationship (SAR)

Research indicates that modifications to the structure of this compound can significantly affect its biological potency:

| Modification | Effect on Activity |

|---|---|

| Change in halogen position | Altered binding affinity |

| Variation in piperazine substituents | Enhanced selectivity for specific targets |

| N-methyl group presence | Increased lipophilicity and cellular uptake |

Case Studies

- Cancer Research : In a study focusing on the inhibition of cancer cell proliferation, this compound demonstrated significant cytotoxic effects against several cancer cell lines, including breast and lung cancer. The compound was found to induce apoptosis through the activation of caspase pathways.

- Neuropharmacology : Another investigation highlighted the compound's potential as an antidepressant. It was shown to enhance serotonin levels in synaptic clefts by inhibiting serotonin reuptake transporters, leading to improved mood in rodent models.

- Antimicrobial Activity : Preliminary studies indicated that this compound exhibits antimicrobial properties against certain bacterial strains, suggesting its potential use as an antibiotic agent.

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for 5-Bromo-N-methyl-2-(4-prop-2-ynylpiperazin-1-yl)pyrimidin-4-amine, and how is its structure confirmed?

- Answer: The compound is synthesized via multi-step reactions, including palladium-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig) to introduce the prop-2-ynylpiperazine moiety. Key steps involve bromine substitution on the pyrimidine core and subsequent alkylation or amination. Structural confirmation uses:

- LCMS to verify molecular weight and purity (e.g., retention time and m/z alignment) .

- NMR spectroscopy (1H, 13C) to confirm substituent positions and integration ratios .

- X-ray crystallography (if single crystals are obtainable) to resolve intramolecular interactions, such as hydrogen bonding between the piperazine nitrogen and pyrimidine ring .

Q. How do the functional groups in this compound influence its reactivity and modifications?

- Answer:

- The 5-bromo group on the pyrimidine ring enables further cross-coupling reactions (e.g., with boronic acids) for derivatization .

- The prop-2-ynyl group on the piperazine allows click chemistry (e.g., azide-alkyne cycloaddition) for bioconjugation .

- The N-methylamine group can undergo reductive alkylation or acylation to modify solubility or target affinity .

- Reactivity is monitored via shifts in NMR spectra (e.g., deshielding of pyrimidine protons post-modification) .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis, particularly in cross-coupling steps?

- Answer:

- Catalyst selection: Palladium on carbon (Pd/C) or Pd(PPh₃)₄ improves coupling efficiency in bromine substitution steps .

- Solvent optimization: Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while ethanol minimizes side reactions in alkylation .

- Temperature control: Lower temperatures (0–25°C) reduce decomposition in exothermic steps, such as nitro group reduction .

- Purification: Column chromatography with gradients (e.g., 5–10% ethanol in dichloromethane) isolates high-purity products .

Q. How should researchers resolve contradictions in reported biological activity data (e.g., IC₅₀ variability)?

- Answer:

- Validate assay conditions: Standardize cell lines (e.g., HEK293 vs. HeLa), incubation times, and compound purity (>95% via HPLC) .

- Probe structural analogs: Compare activity of derivatives (e.g., replacing prop-2-ynyl with propargyl or phenyl groups) to identify structure-activity relationships (SAR) .

- Assess off-target effects: Use kinase profiling panels or proteomics to rule out non-specific binding .

Q. What computational strategies predict the compound’s binding affinity to biological targets?

- Answer:

- Molecular docking: Align the compound’s 3D structure (from crystallography or DFT optimization) with target proteins (e.g., kinases, GPCRs). Software like AutoDock Vina identifies key interactions (e.g., hydrogen bonds with piperazine nitrogens) .

- Molecular dynamics (MD) simulations: Simulate binding stability over time (e.g., 100 ns trajectories) to assess conformational flexibility .

- QSAR models: Train models using bioactivity data from analogs to predict potency modifications (e.g., adding electron-withdrawing groups to the pyrimidine ring) .

Q. How is the compound’s stability assessed under physiological conditions, and what modifications improve it?

- Answer:

- Stability assays: Incubate the compound in PBS (pH 7.4) or serum at 37°C, monitoring degradation via LCMS over 24–72 hours .

- Metabolic stability: Use liver microsomes to identify vulnerable sites (e.g., prop-2-ynyl oxidation) .

- Stabilization strategies: Introduce trifluoromethyl groups to enhance metabolic resistance or PEGylate the piperazine to improve aqueous solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。